N'-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide
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Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide is an organic compound that features a unique structure combining an anthracene moiety with a bromobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-bromobenzohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The anthracene moiety may intercalate with DNA, while the bromobenzohydrazide group could interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure with a methoxyphenyl group instead of bromobenzohydrazide.
(E)-N-[(Anthracen-9-yl)methylidene]hydroxylamine: Features a hydroxylamine group instead of bromobenzohydrazide.
Uniqueness: N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide is unique due to the presence of both the anthracene and bromobenzohydrazide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15BrN2O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-bromobenzamide |
InChI |
InChI=1S/C22H15BrN2O/c23-21-12-6-5-11-19(21)22(26)25-24-14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H,(H,25,26)/b24-14+ |
InChI Key |
ROOQCAVGZWXQRH-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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